2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide
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Description
The compound “2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C24H22N4O5 . It has a molecular weight of 446.5 g/mol . The compound is also known by other synonyms such as “895647-26-4”, “AKOS001878587”, and "F1608-0536" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The compound also contains methoxyphenyl and acetamide functional groups .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 101 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 446.15901982 g/mol .Scientific Research Applications
Anticancer Activity
A study on the design and synthesis of certain acetamide derivatives, including structures similar to the requested compound, evaluated their in vitro cytotoxic activity. These compounds were tested against 60 cancer cell lines, and one compound showed significant cancer cell growth inhibition against eight cancer cell lines. This suggests potential applications in anticancer therapy (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Another research focused on synthesizing novel compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands of the translocator protein (18 kDa), crucial for imaging studies. One such compound, DPA-714, was designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET), highlighting its use in neuroscience research and diagnostic imaging (Dollé et al., 2008).
Antihistaminic and Antimuscarinic Effects
Research into the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds evaluated their inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum. This suggests potential therapeutic applications in treating allergies and related conditions (Maggiali et al., 1988).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-19-11-5-3-8-16(19)14-28-23(30)17-9-7-13-25-22(17)27(24(28)31)15-21(29)26-18-10-4-6-12-20(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSROZIVMVBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide |
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